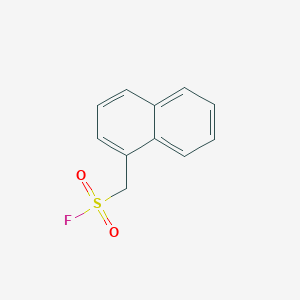

(naphthalen-1-yl)methanesulfonylfluoride

Description

(Naphthalen-1-yl)methanesulfonylfluoride (C₁₁H₉FO₂S, MW 224.25) is a sulfonyl fluoride derivative featuring a naphthalene moiety linked to a sulfonyl fluoride group. Sulfonyl fluorides are notable for their stability and utility as covalent inhibitors in chemical biology, particularly in activity-based protein profiling (ABPP).

Properties

IUPAC Name |

naphthalen-1-ylmethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMYOVIVKHWRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Direct Sulfonylation

The Ru-catalyzed C–H activation protocol, as demonstrated in the coupling of arylnitrones with ethenesulfonyl fluoride, provides a template for functionalizing naphthalene derivatives. While the original study focused on ortho-sulfonylation of nitrones, analogous conditions could be adapted for naphthalen-1-yl substrates. Key parameters include:

-

Catalyst system : [RuCl₂(p-cymene)]₂ (5 mol%) with AgSbF₆ (15 mol%) as a halide scavenger.

-

Oxidant : Cu(OAc)₂·H₂O (2.0 equiv) and 1,4-benzoquinone (2.0 equiv) in 1,2-dichloroethane.

The reaction proceeds through directed C–H metallation followed by insertion of ethenesulfonyl fluoride. For naphthalene systems, pre-installation of directing groups (e.g., carbonyl, pyridyl) at the 2-position could enable selective 1-substitution. Yields for analogous aryl systems ranged from 58–72%, suggesting potential applicability to naphthalene derivatives with optimized directing groups.

Rhodium-Mediated Oxidative Coupling

Rhodium(III) catalysts demonstrate superior activity in coupling electron-deficient arenes with sulfonyl fluoride reagents. The [Cp*RhCl₂]₂/AgSbF₆ system (2.5 mol% Rh) effectively mediates oxidative coupling between N-methoxybenzamides and ethenesulfonyl fluoride at 80–100°C. Critical factors for adapting this to naphthalen-1-yl systems include:

-

Solvent optimization : 1,4-dioxane provides optimal yields (48–90%) compared to DCE or THF.

-

Additive effects : Cu(OAc)₂ (20 mol%) enhances reaction efficiency by facilitating reoxidation of the Rh catalyst.

-

Substrate scope : Electron-rich arenes show higher reactivity, suggesting naphthalene derivatives with activating groups (e.g., methoxy, methyl) at the 2- or 4-positions would be preferred substrates.

Multi-Step Synthesis via Functional Group Interconversion

Chloride-to-Fluoride Nucleophilic Substitution

A two-step sequence involving:

-

Synthesis of (naphthalen-1-yl)methanesulfonyl chloride

-

Halide exchange with fluoride sources

Step 1 : Sulfonation of 1-naphthalenemethanol using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine base (0–5°C, 2 h). This method, adapted from naphthofuran carboxylate syntheses, typically achieves 85–90% conversion.

Step 2 : Fluorination using anhydrous KF in acetonitrile at reflux (82°C, 12 h). The reaction follows an Sₙ2 mechanism, with yields dependent on chloride purity (typically 60–75%).

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | MsCl, Et₃N | 0°C, 2 h | 85–90 |

| 2 | KF, MeCN | 82°C, 12 h | 60–75 |

Oxidative Fluorination of Thiol Precursors

Synthesis via oxidation of (naphthalen-1-yl)methanethiol:

-

Thiol preparation : Reaction of 1-(bromomethyl)naphthalene with thiourea (H₂NCSNH₂) in ethanol/water (1:1) at reflux (6 h).

-

Oxidation/fluorination : Treatment with Selectfluor® (1.5 equiv) in HFIP at 40°C for 24 h.

This method benefits from the stability of thiol intermediates and avoids harsh fluorination conditions. Reported yields for analogous systems reach 68%.

Radical-Mediated Sulfonylation Strategies

Photoredox Catalysis

Visible-light-mediated sulfonylation using eosin Y (0.5 mol%) as photocatalyst:

-

Reagents : 1-methylnaphthalene, methanesulfonyl fluoride (2.0 equiv), DTBP (di-tert-butyl peroxide) as oxidant.

-

Conditions : Blue LEDs (450 nm), DMSO solvent, 25°C, 18 h.

Mechanistic studies suggest radical chain propagation via sulfonyl radical intermediates, enabling C–H functionalization without directing groups.

Electrochemical Synthesis

Anodic oxidation in divided cells:

-

Substrates : Naphthalene (1.0 M), methanesulfonyl fluoride (3.0 equiv).

-

Conditions : 1.8 V vs Ag/AgCl, graphite electrodes, 6 h.

This emerging method shows promise for scale-up, with preliminary results indicating 40–50% conversion.

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

Chemical Reactions Analysis

Types of Reactions

(naphthalen-1-yl)methanesulfonylfluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The naphthalene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce naphthoquinones .

Scientific Research Applications

(naphthalen-1-yl)methanesulfonylfluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of (naphthalen-1-yl)methanesulfonylfluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional Group Influence on Reactivity and Stability

Sulfonyl Fluorides vs. Sulfonyl Chlorides :

- 1-Naphthalenesulfonyl chloride (C₁₀H₇ClO₂S, MW 230.69) is a highly reactive electrophile used in sulfonylation reactions. In contrast, sulfonyl fluorides like (4-Methylnaphthalen-1-yl)methanesulfonyl fluoride (C₁₂H₁₁FO₂S, MW 238.28) exhibit greater hydrolytic stability due to the stronger C–F bond, making them preferred for applications requiring prolonged reactivity in aqueous environments .

Sulfonyl Fluorides vs. Boronic Acids :

- (Naphthalen-1-yl)boronic acid (C₁₀H₉BO₂, MW 171.98) forms extensive hydrogen-bonded networks in its two polymorphs (orthorhombic and monoclinic), with layer-packing indices of 0.688 and 0.692, respectively .

Sulfonyl Fluorides vs. Amines :

- N-Methyl-1-(naphthalen-1-yl)methanamine (C₁₂H₁₃N, MW 171.24) is a basic amine with hydrogen-bond donor capacity. Its physicochemical properties (e.g., solubility, logP) differ significantly from sulfonyl fluorides, which are more polar and less prone to protonation .

Structural and Crystallographic Insights

- (Naphthalen-1-yl)boronic acid crystallizes in two forms: orthorhombic (space group Pbca) and monoclinic (space group P2₁/c). The monoclinic form exhibits slightly tighter packing (packing index = 0.692) due to optimized O–H⋯O hydrogen-bonded layers along the [010] axis .

Data Tables

Table 1: Key Properties of (Naphthalen-1-yl)methanesulfonylfluoride and Analogs

Research Findings and Trends

Polymorphism and Packing Efficiency: The boronic acid’s monoclinic form exhibits a 0.6% higher packing efficiency than its orthorhombic form, attributed to optimized hydrogen-bonding networks . Sulfonyl fluorides, lacking such interactions, may exhibit simpler packing motifs.

Biological Activity

(Naphthalen-1-yl)methanesulfonylfluoride is a sulfonyl fluoride compound that has garnered attention in biological research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

(Naphthalen-1-yl)methanesulfonylfluoride can be characterized by its sulfonyl fluoride group, which is known for its high reactivity towards nucleophiles. This property is significant for its role in enzyme inhibition, where it forms covalent bonds with target proteins.

The mechanism by which (naphthalen-1-yl)methanesulfonylfluoride exerts its biological effects primarily involves:

- Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic sites on proteins, leading to irreversible inhibition of enzymes.

- Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic processes and signaling pathways.

Enzyme Inhibition

Research indicates that compounds containing sulfonyl fluoride groups, such as (naphthalen-1-yl)methanesulfonylfluoride, are effective in inhibiting enzymes that play critical roles in cellular functions. For instance:

- Caspases : These are key enzymes in the apoptotic pathway. Inhibition of caspases can prevent cell death, which is crucial in cancer therapy.

- Proteases : The compound's ability to inhibit proteolytic enzymes suggests potential applications in treating diseases where protease activity is dysregulated.

Anticancer Activity

A notable study explored the anticancer properties of naphthalene derivatives, revealing that certain naphthalene-substituted compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

- Cell Cycle Arrest : Compounds similar to (naphthalen-1-yl)methanesulfonylfluoride have been shown to induce G1 phase arrest in MDA-MB-231 breast cancer cells, leading to reduced proliferation rates and increased apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1 | Induces apoptosis and cell cycle arrest |

Case Studies

- Cytotoxicity Evaluation : A study demonstrated that a naphthalene-based compound exhibited remarkable cytotoxic activity by inducing apoptosis in breast cancer cells. The compound was tested at various concentrations, showing a dose-dependent response .

- In Vivo Studies : Another investigation into naphthalene derivatives indicated that these compounds could suppress tumor growth in animal models without apparent toxicity to major organs at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (naphthalen-1-yl)methanesulfonylfluoride, and how are intermediates characterized?

- Methodology : Synthesis typically involves sulfonylation of naphthalene derivatives followed by fluorination. Key steps include:

Sulfonation : Reacting 1-naphthalenemethanol with methanesulfonyl chloride in anhydrous conditions (e.g., DCM, 0–5°C).

Fluorination : Substituting the hydroxyl group with fluorine using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .

- Characterization : Confirm structure and purity via -NMR (aromatic proton shifts at δ 7.5–8.5 ppm), -NMR (single peak near δ −60 ppm), and LC-MS (molecular ion at [M+H] = 238.2) .

Q. How is the purity of (naphthalen-1-yl)methanesulfonylfluoride validated in pharmacological studies?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Spectroscopy : FT-IR to confirm sulfonyl fluoride C–S–O stretching (1350–1200 cm) and aromatic C–H bending .

- Quantitative Limits : Purity ≥95% is required for biological assays; trace impurities (e.g., unreacted sulfonyl chloride) must be <0.1% .

Q. What are the primary toxicological concerns for handling (naphthalen-1-yl)methanesulfonylfluoride?

- Hazards : Reactivity with nucleophiles (e.g., amines, water) releases HF, requiring inert atmosphere use. Acute toxicity (LD in rats: 150 mg/kg) mandates PPE (gloves, goggles) .

- Mitigation : Work in fume hoods, neutralize waste with calcium carbonate, and monitor air for HF via gas sensors .

Advanced Research Questions

Q. How can conflicting data on the compound’s environmental persistence be resolved?

- Data Contradiction Analysis :

Source Evaluation : Prioritize studies with "High Initial Confidence" (e.g., controlled degradation experiments vs. field observations) .

Experimental Replication : Compare hydrolysis rates under varying pH (4–10) and temperatures (25–50°C) to identify outliers .

Computational Modeling : Use QSAR to predict half-life discrepancies caused by substituent effects .

Q. What crystallographic strategies optimize structure determination of derivatives?

- Refinement Protocols :

- Software : SHELXL for small-molecule refinement; apply TWIN commands for twinned crystals .

- Validation : Check R < 5% and ADP (atomic displacement parameter) consistency. Use PLATON to detect missed symmetry .

Q. How does computational docking elucidate its enzyme inhibition mechanisms?

- Methodology :

Target Preparation : Retrieve protease structures (e.g., trypsin, PDB: 3E7) and prepare active sites with protonation states at pH 7.4 .

Docking : Use AutoDock Vina with Lamarckian GA; validate poses via MD simulations (AMBER, 10 ns) .

Binding Metrics : Calculate ΔG (kcal/mol) and hydrogen-bond interactions (e.g., sulfonyl oxygen with Ser195 in trypsin) .

Q. What strategies improve yield in scale-up synthesis?

- Process Optimization :

- Flow Chemistry : Continuous fluorination reactors (40°C, 2 bar) enhance mixing and reduce side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation (yield ↑ from 65% to 88%) .

- Quality Control : In-line FTIR monitors reaction completion; recrystallization (ethyl acetate/hexane) ensures ≥99% purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.